![molecular formula C15H18O4 B12561698 Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate CAS No. 189884-47-7](/img/structure/B12561698.png)
Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate is a chemical compound with a complex structure that includes both ester and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate typically involves the esterification of malonic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography can also enhance the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active intermediates that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the phenyl group.
Methyl malonate: Another related compound with one less ester group.
Propanedioic acid, dimethyl ester: A compound with similar ester groups but different structural features.
Uniqueness
Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate is unique due to the presence of both ester and phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
189884-47-7 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
dimethyl 2-methyl-2-[(1S)-1-phenylprop-2-enyl]propanedioate |
InChI |
InChI=1S/C15H18O4/c1-5-12(11-9-7-6-8-10-11)15(2,13(16)18-3)14(17)19-4/h5-10,12H,1H2,2-4H3/t12-/m0/s1 |
InChI Key |
JJJHTFYISJOMIY-LBPRGKRZSA-N |
Isomeric SMILES |
CC([C@@H](C=C)C1=CC=CC=C1)(C(=O)OC)C(=O)OC |
Canonical SMILES |
CC(C(C=C)C1=CC=CC=C1)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine](/img/structure/B12561622.png)
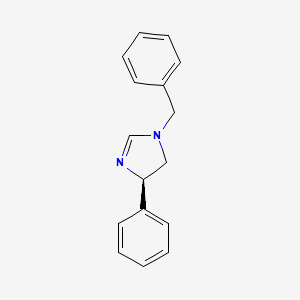
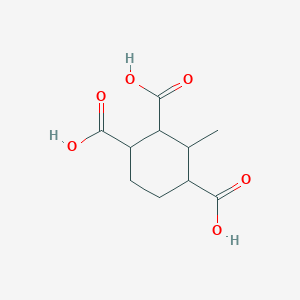
![Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B12561650.png)
![2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B12561663.png)
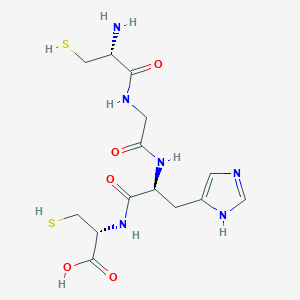
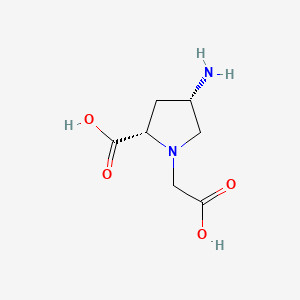
![2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione](/img/structure/B12561679.png)
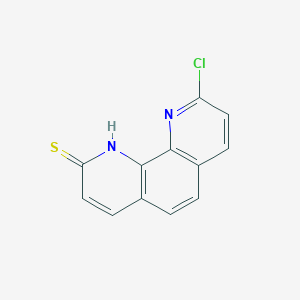
silane](/img/structure/B12561705.png)
![(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12561706.png)
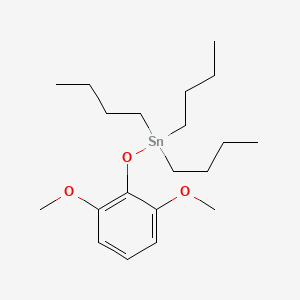
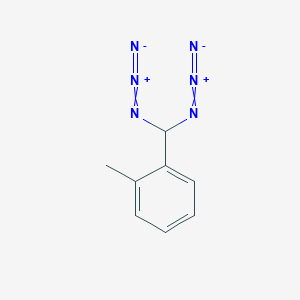
![3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B12561734.png)
